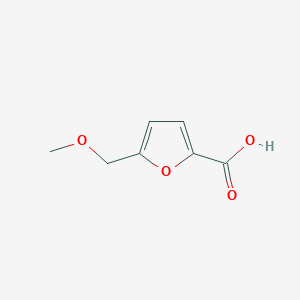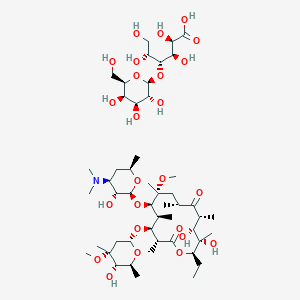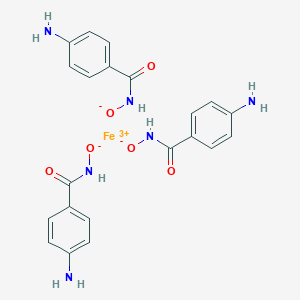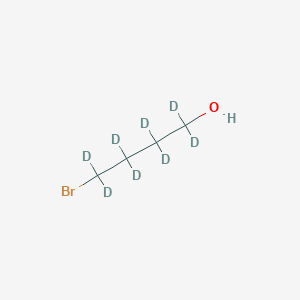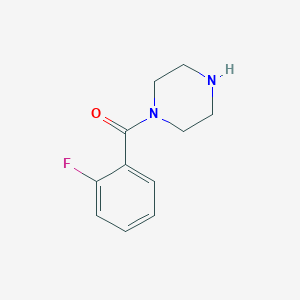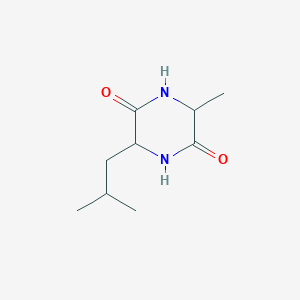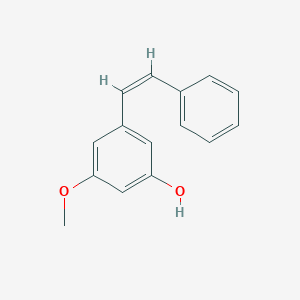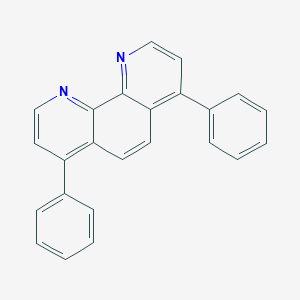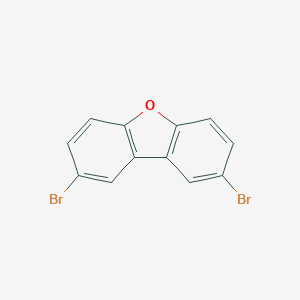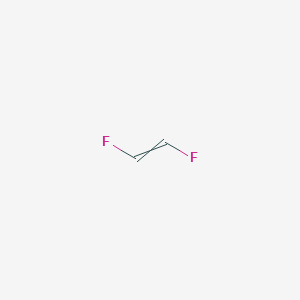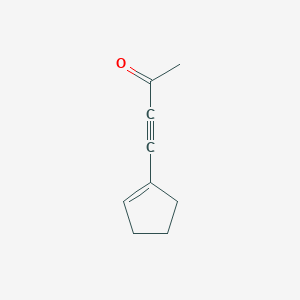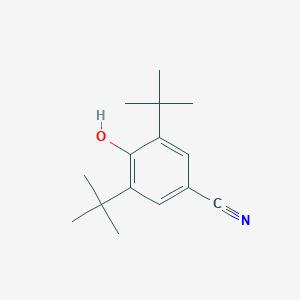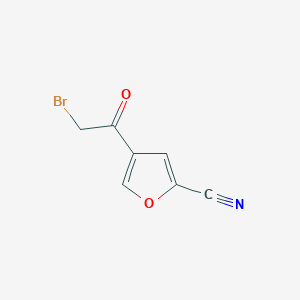
4-(2-Bromoacetyl)furan-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoacetyl)furan-2-carbonitrile, also known as BFCN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the furan family and has a molecular formula of C7H4BrNO2.
Aplicaciones Científicas De Investigación
4-(2-Bromoacetyl)furan-2-carbonitrile has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. In addition, it has been found to be a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell growth and differentiation.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the inhibition of PKC. PKC is an important enzyme that plays a key role in the regulation of cell growth and differentiation. Inhibition of PKC can lead to the induction of apoptosis, which is a process of programmed cell death. This makes this compound a potential candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antifungal and antibacterial properties. In addition, it has been found to inhibit the activity of PKC, which is an important enzyme involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Bromoacetyl)furan-2-carbonitrile in lab experiments is its potent inhibitory effect on PKC. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on 4-(2-Bromoacetyl)furan-2-carbonitrile. One direction is to further investigate its potential as an anticancer drug. Another direction is to study its potential as an antifungal and antibacterial agent. In addition, future research can focus on improving the solubility of this compound to make it more useful in lab experiments. Finally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the reaction of furan-2-carbonitrile with bromoacetyl bromide in the presence of a base. The reaction proceeds via the substitution of the bromine atom on the bromoacetyl bromide with the nitrile group of furan-2-carbonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.
Propiedades
Número CAS |
133674-76-7 |
|---|---|
Fórmula molecular |
C7H4BrNO2 |
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
4-(2-bromoacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2 |
Clave InChI |
OEZNMATZKREWPW-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C(=O)CBr)C#N |
SMILES canónico |
C1=C(OC=C1C(=O)CBr)C#N |
Sinónimos |
2-Furancarbonitrile, 4-(bromoacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



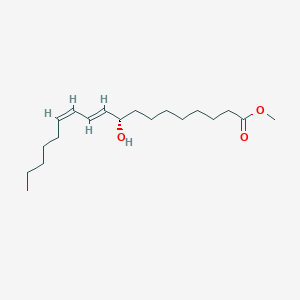
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
